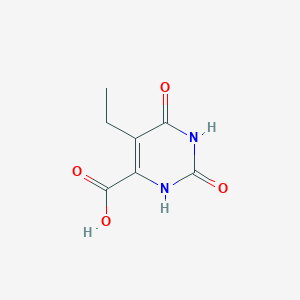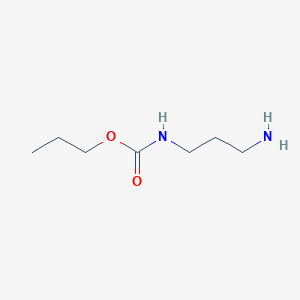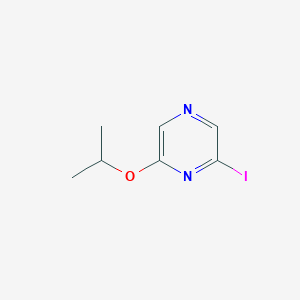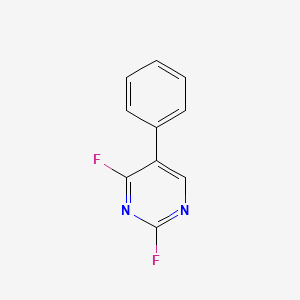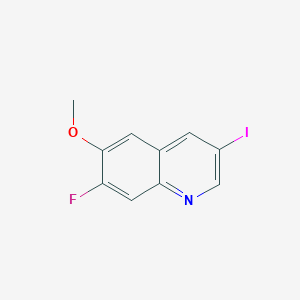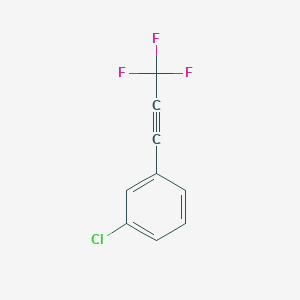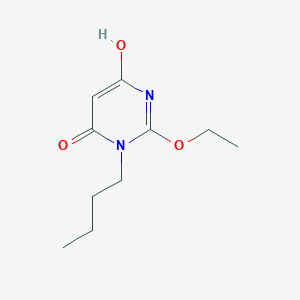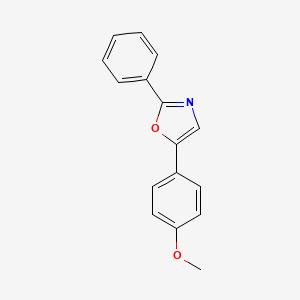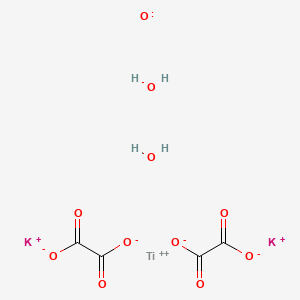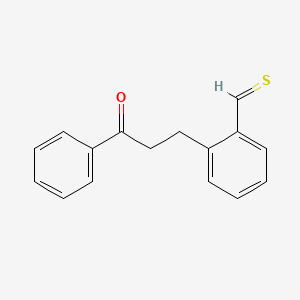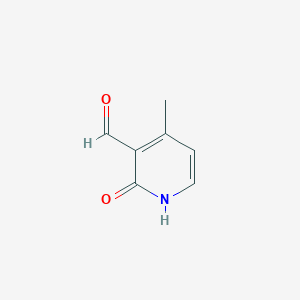
2-Hydroxy-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the hydroxylation of 4-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-Hydroxy-4-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives
科学的研究の応用
2-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and viral infections.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Hydroxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The compound’s hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of reactive intermediates that exert antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different core structures.
Substituted β-hydroxyamphetamines: Compounds with hydroxyl groups on different positions of the aromatic ring .
Uniqueness
2-Hydroxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1227575-77-0 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
4-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-7(10)6(5)4-9/h2-4H,1H3,(H,8,10) |
InChIキー |
PZFVLLNNCXGQRE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
